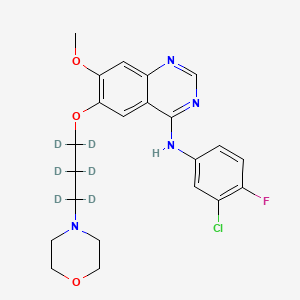

Gefitinib-d6

Übersicht

Beschreibung

Gefitinib-d6 ist eine deuterierte Form von Gefitinib, einem selektiven, kleinmolekularen epidermalem Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinaseinhibitor. Gefitinib wird hauptsächlich zur Behandlung von nicht-kleinzelligem Lungenkrebs (NSCLC) mit aktivierenden Mutationen der EGFR-Tyrosinkinase verwendet . Die deuterierte Version, this compound, wird häufig in der wissenschaftlichen Forschung verwendet, um die Pharmakokinetik und die Stoffwechselwege von Gefitinib zu untersuchen, da sie eine verbesserte Stabilität und eine reduzierte metabolische Rate aufweist .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von this compound beinhaltet die Einarbeitung von Deuteriumatomen in das Gefitinibmolekül. Eine übliche Methode ist die Wasserstoff-Deuterium-Austauschreaktion, bei der Wasserstoffatome im Molekül unter bestimmten Bedingungen durch Deuteriumatome unter Verwendung deuterierter Reagenzien ersetzt werden . Ein weiterer Ansatz beinhaltet die Verwendung deuterierter Ausgangsmaterialien bei der Synthese von Gefitinib, wodurch sichergestellt wird, dass das Endprodukt deuteriert ist .

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Prinzipien, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von hochreinen deuterierten Reagenzien und Lösungsmitteln, um die Konsistenz und Qualität des Endprodukts sicherzustellen. Moderne Techniken wie Hochleistungsflüssigkeitschromatographie (HPLC) und Massenspektrometrie werden eingesetzt, um die Reinheit und die Isotopenzusammensetzung des Produkts zu überwachen .

Wirkmechanismus

Gefitinib-d6 hemmt wie Gefitinib die epidermale Wachstumsfaktorrezeptor (EGFR)-Tyrosinkinase, indem es an die Adenosintriphosphat (ATP)-Bindungsstelle des Enzyms bindet. Diese Hemmung blockiert die nachgeschalteten Signalwege, was zur Hemmung der Zellproliferation und des Zellüberlebens führt . Zu den beteiligten molekularen Zielstrukturen und Wegen gehört der EGFR-Signalweg, der in bestimmten menschlichen Karzinomzellen, wie z. B. Lungen- und Brustkrebszellen, häufig überexprimiert ist .

Biochemische Analyse

Biochemical Properties

Gefitinib-d6 plays a crucial role in biochemical reactions by inhibiting the activity of the epidermal growth factor receptor tyrosine kinase. This inhibition occurs through the binding of this compound to the adenosine triphosphate (ATP)-binding site of the enzyme, thereby preventing the phosphorylation of tyrosine residues on the receptor. This action blocks downstream signaling pathways that are essential for cell proliferation and survival. This compound interacts with various biomolecules, including the epidermal growth factor receptor, ATP, and other proteins involved in the EGFR signaling pathway .

Cellular Effects

This compound exerts significant effects on various types of cells, particularly those with overexpressed or mutated epidermal growth factor receptor. In cancer cells, this compound inhibits cell proliferation, induces apoptosis, and reduces cell migration and invasion. It influences cell signaling pathways by blocking the activation of downstream molecules such as phosphoinositide 3-kinase (PI3K), Akt, and extracellular signal-regulated kinase (ERK). Additionally, this compound affects gene expression by modulating the transcription of genes involved in cell cycle regulation, apoptosis, and metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ATP-binding site of the epidermal growth factor receptor tyrosine kinase, leading to the inhibition of receptor autophosphorylation. This inhibition prevents the activation of downstream signaling cascades, including the PI3K/Akt and Ras/Raf/MEK/ERK pathways. By blocking these pathways, this compound effectively halts cell proliferation and induces apoptosis in cancer cells. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and cellular adaptation. This compound is generally stable under standard storage conditions, but its activity may decrease over extended periods or under suboptimal conditions. Long-term exposure to this compound in cell culture studies has shown sustained inhibition of cell proliferation and induction of apoptosis. Some cells may develop resistance to this compound over time, necessitating combination therapies or alternative treatment strategies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits tumor growth and reduces tumor size in xenograft models of non-small cell lung cancer. At higher doses, this compound may cause toxic effects, including gastrointestinal disturbances, liver toxicity, and skin rashes. The therapeutic window for this compound is relatively narrow, and careful dose optimization is required to balance efficacy and safety .

Metabolic Pathways

This compound is metabolized primarily in the liver by cytochrome P450 enzymes, particularly CYP3A4. The metabolic pathways of this compound involve O-demethylation, oxidative defluorination, and oxidation of the quinazoline ring. These metabolic reactions result in the formation of various metabolites, some of which retain biological activity. The deuterium labeling in this compound allows for more accurate tracking of these metabolic processes in vivo and in vitro .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms. It is actively transported by ATP-binding cassette (ABC) transporters, such as ABCC10, which can influence its intracellular accumulation and efficacy. This compound is widely distributed in tissues, with higher concentrations observed in the liver, lungs, and tumors. The distribution of this compound is influenced by factors such as tissue perfusion, binding to plasma proteins, and cellular uptake mechanisms .

Subcellular Localization

This compound localizes to specific subcellular compartments, including the cytoplasm and cell membrane, where it interacts with the epidermal growth factor receptor. The subcellular localization of this compound is critical for its activity, as it needs to be in proximity to the receptor to exert its inhibitory effects. Additionally, this compound may undergo post-translational modifications that influence its localization and function within the cell .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Gefitinib-d6 involves the incorporation of deuterium atoms into the gefitinib molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the molecule are replaced with deuterium atoms using deuterated reagents under specific conditions . Another approach involves the use of deuterated starting materials in the synthesis of gefitinib, ensuring that the final product is deuterated .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents to ensure the consistency and quality of the final product. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to monitor the purity and isotopic composition of the product .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Gefitinib-d6 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Beinhaltet die Addition von Sauerstoff oder die Entfernung von Wasserstoff. Gängige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Beinhaltet die Addition von Wasserstoff oder die Entfernung von Sauerstoff. Gängige Reduktionsmittel sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Beinhaltet den Ersatz eines Atoms oder einer Atomgruppe durch ein anderes.

Gängige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid, Kaliumpermanganat und andere Oxidationsmittel unter sauren oder basischen Bedingungen.

Reduktion: Natriumborhydrid, Lithiumaluminiumhydrid und andere Reduktionsmittel unter kontrollierter Temperatur und Druck.

Substitution: Halogene, Nukleophile und andere Reagenzien unter spezifischen Bedingungen wie Temperatur, Druck und Lösungsmittelwahl.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation von this compound zur Bildung von hydroxylierten oder Ketonderivaten führen, während die Reduktion deuterierte Alkohole oder Amine ergeben kann .

Wissenschaftliche Forschungsanwendungen

Gefitinib-d6 wird in der wissenschaftlichen Forschung für verschiedene Anwendungen verwendet:

Pharmakokinetik: Untersuchung der Absorption, Verteilung, des Metabolismus und der Ausscheidung von Gefitinib im Körper.

Stoffwechselwege: Untersuchung der Stoffwechselwege und Identifizierung von Metaboliten von Gefitinib.

Arzneimittelentwicklung: Entwicklung neuer Medikamente und Formulierungen auf der Grundlage der Pharmakokinetik- und Stoffwechsel Daten, die aus Studien mit this compound gewonnen wurden.

Krebsforschung: Verständnis der Wirkungsmechanismen und der Resistenz von Gefitinib in Krebszellen

Vergleich Mit ähnlichen Verbindungen

Gefitinib-d6 wird mit anderen ähnlichen Verbindungen wie Erlotinib und Afatinib verglichen:

Erlotinib: Ein weiterer EGFR-Tyrosinkinaseinhibitor der ersten Generation mit ähnlicher Wirksamkeit, aber unterschiedlichen Sicherheitsprofilen.

This compound ist aufgrund seiner deuterierten Natur einzigartig, die eine verbesserte Stabilität und eine reduzierte metabolische Rate bietet, was es zu einem wertvollen Werkzeug in pharmakokinetischen und metabolischen Studien macht .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-6-(1,1,2,2,3,3-hexadeuterio-3-morpholin-4-ylpropoxy)-7-methoxyquinazolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24ClFN4O3/c1-29-20-13-19-16(12-21(20)31-8-2-5-28-6-9-30-10-7-28)22(26-14-25-19)27-15-3-4-18(24)17(23)11-15/h3-4,11-14H,2,5-10H2,1H3,(H,25,26,27)/i2D2,5D2,8D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGALLCVXEZPNRQ-AQCDAZAYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)OCCCN4CCOCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCOCC1)C([2H])([2H])OC2=C(C=C3C(=C2)C(=NC=N3)NC4=CC(=C(C=C4)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24ClFN4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: The research mentions that Gefitinib enhances the inhibitory effect of Cisplatin when administered after Cisplatin treatment. What is the proposed mechanism behind this enhanced effect?

A1: While the research demonstrates the enhanced inhibitory effect of the Gefitinib and Cisplatin combination [, ], it doesn't delve into the specific mechanism behind this synergy. Further research is needed to understand if this enhanced effect is due to Gefitinib directly impacting Cisplatin's mechanism of action, influencing downstream pathways affected by Cisplatin, or a combination of both.

Q2: The study focuses on the in vivo effects of Gefitinib on a murine model. Were any in vitro studies conducted to assess Gefitinib's impact on H22 hepatocarcinoma cell proliferation or other cellular mechanisms?

A2: The provided abstracts [, ] don't mention any in vitro studies conducted on H22 hepatocarcinoma cells using Gefitinib. In vitro studies would be beneficial to elucidate the drug's direct effects on these cells, exploring mechanisms like cell cycle arrest, apoptosis induction, or alterations in signaling pathways.

Q3: The study focuses on a specific dosage and administration schedule for Gefitinib. Could altering the dosage or schedule further enhance its efficacy, potentially minimizing the required Cisplatin dose and reducing side effects?

A3: The research utilized a specific Gefitinib dosage and schedule (100 mg/kg body weight daily) [, ]. Whether modifying this regimen could yield improved efficacy or allow for Cisplatin dose reduction requires further investigation. Exploring different dosages and schedules, alongside in vitro studies to determine optimal drug exposure, could provide valuable insights into maximizing therapeutic benefit while minimizing potential side effects.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[3-(trifluoromethoxy)phenyl]acetamide](/img/structure/B593779.png)

![4-[(4-Chlorophenyl)phenylmethyl]-1-piperazinebutanoic acid](/img/structure/B593800.png)

![[4-(3-chloro-4-hydroxybenzoyl)oxynaphthalen-2-yl] 3,4-dihydroxybenzoate](/img/structure/B593802.png)